molecular formula C21H25NO4S B2946856 methyl (2Z)-3-[(4-ethylphenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate CAS No. 1327173-79-4

methyl (2Z)-3-[(4-ethylphenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate

Cat. No.: B2946856
CAS No.: 1327173-79-4
M. Wt: 387.49
InChI Key: HNKYTRFGAFJMPZ-ZHZULCJRSA-N
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Description

Methyl (2Z)-3-[(4-ethylphenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate is a synthetic acrylate derivative featuring a sulfonyl group and an amino-substituted aryl moiety. Its structure comprises a central acrylate ester backbone with a (4-isopropylphenyl)sulfonyl group at the 2-position and a (4-ethylphenyl)amino substituent at the 3-position. The (2Z)-configuration indicates the stereochemistry of the double bond, which influences its reactivity and physical properties.

Properties

IUPAC Name

methyl (Z)-3-(4-ethylanilino)-2-(4-propan-2-ylphenyl)sulfonylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4S/c1-5-16-6-10-18(11-7-16)22-14-20(21(23)26-4)27(24,25)19-12-8-17(9-13-19)15(2)3/h6-15,22H,5H2,1-4H3/b20-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNKYTRFGAFJMPZ-ZHZULCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC=C(C(=O)OC)S(=O)(=O)C2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)N/C=C(/C(=O)OC)\S(=O)(=O)C2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Amination: The compound is typically synthesized through a series of steps starting with an aromatic ring amination reaction

  • Sulfonylation: Next, the 4-isopropylphenyl group undergoes sulfonylation, attaching a sulfonyl group to the aromatic ring.

  • Esterification: Finally, these intermediates are coupled with acryloyl chloride in the presence of a base to form the acrylate ester.

Industrial Production Methods:

The industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure efficient mixing and reaction times. The use of catalysts can enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation, where its amino group can be converted to a nitro group.

  • Reduction: Reduction reactions can target the sulfonyl group to yield sulfides or thiols.

  • Substitution: It undergoes electrophilic substitution reactions, particularly on the phenyl rings.

Common Reagents and Conditions:

  • Oxidizing agents: Such as potassium permanganate or chromium trioxide.

  • Reducing agents: Like lithium aluminium hydride or sodium borohydride.

  • Bases and acids: For substitution reactions, catalysts such as Lewis acids (e.g., aluminium chloride) or bases (e.g., sodium hydroxide) are used.

Major Products:

  • Nitro derivatives: From oxidation.

  • Sulfide or thiol derivatives: From reduction.

  • Substituted aromatics: From substitution reactions.

Scientific Research Applications

In chemistry, the compound is used as a building block for the synthesis of more complex molecules due to its reactive acrylate ester.

It plays a role in biological research, particularly in the study of enzyme inhibition where the sulfonyl group interacts with active sites.

The compound is explored in medicinal chemistry for the development of new pharmaceuticals, targeting pathways involved in inflammation and cancer.

Industrially, it's used in the development of specialty polymers and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The compound exerts its effects through interaction with biological targets via its sulfonyl and amino groups. These groups can form hydrogen bonds and ionic interactions with specific molecular targets, influencing biological pathways. For instance, it may inhibit enzymes by binding to their active sites, thus blocking their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Sulfonyl Group

The sulfonyl group’s aryl substituent significantly impacts steric and electronic properties. Key analogs include:

Compound Name Sulfonyl Substituent Molecular Weight Key Properties/Applications Reference
Methyl (2Z)-3-[(4-ethylphenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate 4-isopropylphenyl Not reported Hypothesized higher steric hindrance N/A
Methyl (2Z)-2-[(4-ethoxyphenyl)sulfonyl]-3-[(4-ethylphenyl)amino]acrylate 4-ethoxyphenyl 389.47 >90% purity; potential monomer
Methyl (2Z,1′S,2′R,3′S)-3-[2′-cyano-3′-diethoxymethyl-2′-[(4-methylphenyl)sulfonyl]cyclopropyl]acrylate 4-methylphenyl Not reported Cyclopropane synthesis; asymmetric catalysis
  • Electronic Effects : The electron-donating ethoxy group (in the analog from ) may enhance resonance stabilization of the sulfonyl group, whereas the isopropyl group exerts weaker inductive effects.

Fluorinated Sulfonamide Acrylates

Fluorinated analogs, such as 2-[ethyl[(heptadecafluorooctyl)sulfonyl]amino]ethyl acrylate (CAS 376-14-7) and related polymers (e.g., 68867-62-9 ), exhibit distinct properties due to perfluoroalkyl chains:

Compound Name Fluorination Molecular Weight Key Properties/Applications Reference
This compound None Not reported Likely lower environmental persistence N/A
2-[Ethyl[(heptadecafluorooctyl)sulfonyl]amino]ethyl methacrylate (376-14-7) Heptadecafluorooctyl Not reported High hydrophobicity; regulated under TRI
Polymers with 2-[methyl[(perfluoro-C4-8-alkyl)sulfonyl]amino]ethyl acrylate Perfluoroalkyl chains Variable Used in coatings, surfactants
  • Environmental Impact : Fluorinated compounds are persistent organic pollutants, leading to stricter regulatory oversight (e.g., TRI list modifications ). The target compound, lacking fluorine, may face fewer regulatory hurdles.
  • Physicochemical Properties : Fluorination increases lipophilicity and thermal stability, making fluorinated analogs preferable for industrial applications like water-repellent coatings .

Monomers vs. Polymeric Derivatives

While the target compound is a monomer, structurally related polymers (e.g., 68867-62-9 ) demonstrate how acrylate sulfonamides are utilized in materials science:

Compound Type Example CAS Key Features Reference
Monomer Target compound Potential for small-molecule applications N/A
Polymer 68867-62-9 High molecular weight; used in surfactants
  • Applications: Monomers may serve as intermediates in drug discovery, whereas polymers are employed in functional materials (e.g., anti-fouling coatings ).

Biological Activity

Methyl (2Z)-3-[(4-ethylphenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate, commonly referred to as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of carbonic anhydrase (CA) isoforms. This article delves into the compound's biological activity, including its structure-activity relationships (SAR), inhibitory effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N2O4SC_{18}H_{22}N_{2}O_{4}S. Its structure features:

  • Acrylate moiety : Contributes to the compound's reactivity and biological activity.
  • Sulfonamide group : Known for its role in inhibiting various enzymes, including carbonic anhydrases.

Table 1: Chemical Structure

ComponentDescription
Molecular FormulaC18H22N2O4SC_{18}H_{22}N_{2}O_{4}S
Functional GroupsAcrylate, Sulfonamide
Molecular Weight366.44 g/mol

Inhibition of Carbonic Anhydrase

Carbonic anhydrases are metalloenzymes that play crucial roles in physiological processes such as respiration and acid-base balance. This compound has been studied for its inhibitory effects on various CA isoforms.

Case Studies and Findings

  • Inhibitory Potency :
    • The compound exhibited significant inhibitory action against human carbonic anhydrase isoforms I, II, IX, and XII with inhibition constants (KIs) ranging from nanomolar to subnanomolar levels. For instance, compounds structurally similar to this compound showed KIs between 3.1 to 20.2 nM against CA XII .
  • Structure-Activity Relationship (SAR) :
    • Molecular docking studies indicated that modifications in the aromatic groups significantly influenced the binding affinity towards CA isoforms. The presence of ethyl and isopropyl substituents on the phenyl rings enhanced lipophilicity and improved inhibitory efficacy .
  • Therapeutic Implications :
    • Given its potent inhibitory action on CA isoforms implicated in disorders like glaucoma and cancer, this compound presents a promising lead for developing new therapeutics targeting these conditions .

Table 2: Inhibition Constants of Related Compounds

CompoundCA IsoformInhibition Constant (nM)
Compound ACA I57.8
Compound BCA II6.4
Methyl (2Z)-3...CA IX7.1
Methyl (2Z)-3...CA XII20.2

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